N-(4-acetylphenyl)-4-bromo-3-nitrobenzamide
Description
N-(4-acetylphenyl)-4-bromo-3-nitrobenzamide is a benzamide derivative characterized by a bromo substituent at the 4-position and a nitro group at the 3-position of the benzamide ring. The amide nitrogen is linked to a 4-acetylphenyl group, introducing both steric bulk and electron-withdrawing properties. This compound is of interest in medicinal and materials chemistry due to its structural features, which may influence reactivity, binding affinity, and crystallographic behavior.
Properties
Molecular Formula |
C15H11BrN2O4 |
|---|---|
Molecular Weight |
363.16 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-4-bromo-3-nitrobenzamide |
InChI |
InChI=1S/C15H11BrN2O4/c1-9(19)10-2-5-12(6-3-10)17-15(20)11-4-7-13(16)14(8-11)18(21)22/h2-8H,1H3,(H,17,20) |
InChI Key |
WHUYFSLRDVIXIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-4-bromo-3-nitrobenzamide typically involves the reaction of p-aminoacetophenone with 4-bromo-3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in good yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-4-bromo-3-nitrobenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or dichloromethane, and bases like triethylamine.
Reduction: Hydrogen gas, palladium on carbon catalyst, and solvents like ethanol.
Oxidation: Potassium permanganate, water, and acidic conditions.
Major Products
Substitution: Formation of N-(4-acetylphenyl)-4-substituted-3-nitrobenzamide.
Reduction: Formation of N-(4-acetylphenyl)-4-bromo-3-aminobenzamide.
Oxidation: Formation of N-(4-carboxyphenyl)-4-bromo-3-nitrobenzamide.
Scientific Research Applications
N-(4-acetylphenyl)-4-bromo-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-4-bromo-3-nitrobenzamide involves its interaction with specific molecular targets. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The acetyl group may also play a role in modulating the compound’s interaction with proteins and other biomolecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(4-acetylphenyl)-4-bromo-3-nitrobenzamide with analogous benzamide derivatives, focusing on substituent effects, synthesis strategies, and physicochemical properties.
Key Observations
Steric Hindrance: The 4-acetylphenyl group introduces greater steric bulk than smaller substituents (e.g., 2-nitrophenyl in ), which may reduce solubility but improve crystallinity for X-ray studies .
Synthesis Strategies
- Most analogs, including the target compound, are synthesized via amide coupling between aniline derivatives and substituted benzoyl chlorides. For example:
- details a reaction of 4-amino-N-(4-bromophenyl)benzamide with acid chlorides in THF/pyridine .
- uses 4-nitrobenzoyl chloride and 2-(3-chlorophenyl)ethan-1-amine under similar conditions .
Crystallographic and Physical Properties
- The bromo substituent in the target compound may enhance crystallinity, as seen in (4-Bromo-N-(2-nitrophenyl)benzamide), which formed high-quality crystals suitable for X-ray diffraction (R factor = 0.049) .
- Predicted properties for analogs (e.g., density, boiling point) vary significantly with substituents. For instance, the tert-butyl group in increases hydrophobicity compared to acetyl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
